(2-Chloroethoxy)benzene can be used as a starting material for the synthesis of certain types of polymers, particularly poly(arylene ether)s. These polymers are known for their good thermal stability and mechanical properties, making them attractive for various industrial applications [].
(2-Chloroethoxy)benzene can be used as a precursor for the synthesis of some pharmaceutical compounds. For example, it can be converted into beta-phenethylamine, which is a precursor for certain stimulants and decongestants []. However, it's important to note that due to the potential health risks associated with beta-phenethylamine and its derivatives, this application is not widely pursued for ethical reasons.
(2-Chloroethoxy)benzene, also known as β-chlorophenetole or 2-chloroethyl phenyl ether, is an organic compound with the molecular formula C₈H₉ClO and a molecular weight of approximately 156.61 g/mol. This compound features a chloroethyl group attached to a phenoxy group, making it a member of the ether family. It is characterized by its clear, colorless liquid form, with a boiling point of about 219.2 °C and a melting point of 28 °C .
The compound is identified by its CAS number 622-86-6 and is recognized for its potential applications in organic synthesis and pharmaceuticals. Its structure can be represented by the SMILES notation ClCCOc1ccccc1
, which highlights the presence of both the chloro and ether functional groups .
Several methods exist for synthesizing (2-chloroethoxy)benzene:
(2-Chloroethoxy)benzene finds applications primarily in organic synthesis and pharmaceutical chemistry:
(2-Chloroethoxy)benzene shares structural similarities with several other compounds. Below is a comparison highlighting its unique characteristics:
Compound Name | Molecular Formula | Key Features |
---|---|---|
(2-Chloroethyl)benzene | C₈H₉Cl | Contains a chloroethyl group; used in similar applications. |
Ethoxybenzene | C₈H₁₀O | Lacks chlorine; primarily used as a solvent and intermediate. |
4-Chlorophenetole | C₈H₉Cl | Similar structure but differs at the para position; used in pharmaceuticals. |
2-Phenoxyethyl chloride | C₈H₉ClO | Closely related; often used interchangeably in synthesis contexts. |
Benzyl chloride | C₇H₇Cl | A simple alkyl halide; used extensively in organic synthesis but lacks the ether functionality. |
The uniqueness of (2-chloroethoxy)benzene lies in its specific combination of both chloro and ether functionalities, allowing it to participate in diverse
Irritant